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Compound of Interest

Compound Name: 5-Bromo-6-methyl-1H-indazole

Cat. No.: B1292586 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction

Bromo-methyl-indazole derivatives are crucial heterocyclic building blocks in medicinal

chemistry and pharmaceutical development. They form the core structure of numerous

therapeutic agents, including kinase inhibitors for oncology and treatments for

neurodegenerative disorders. The precise arrangement of the bromo and methyl substituents

on the indazole ring significantly influences the molecule's biological activity. Consequently,

robust and scalable synthetic protocols for accessing specific isomers are of high importance

for both research and industrial applications.

This document provides detailed methodologies for the large-scale synthesis of bromo-methyl-

indazoles, with a focus on scalable and reproducible procedures. The protocols are based on

established chemical transformations and address common challenges such as regioselectivity

and purification on an industrial scale.

Quantitative Data Summary
The following table summarizes key quantitative parameters for the large-scale synthesis of

various bromo-methyl-indazole isomers, providing a comparative overview of different synthetic

strategies.
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Parameter
6-Bromo-1H-
indazole[1]

6-Bromo-1-
methyl-1H-
indazol-4-
amine[2]

4-Bromo-5-
methyl-1H-
indazole[3]

5-Bromo-1-
methylindazol
e[4]

Starting Material
4-bromo-2-

methylaniline

6-bromo-1H-

indazole

2-bromo-4-

fluorotoluene

2-fluoro-5-

bromobenzaldeh

yde

Key Reagents

Acetic anhydride,

Potassium

acetate, Isoamyl

nitrite, HCl,

NaOH

Sodium hydride,

Methyl iodide,

H₂SO₄, HNO₃,

10% Pd/C

Lithium

diisopropylamide

(LDA), N,N-

dimethylformami

de (DMF)

Formylhydrazine,

Borane

Solvent(s)
Chloroform,

Heptane

Tetrahydrofuran

(THF), Ethanol

Tetrahydrofuran

(THF)

Polar aprotic

solvent

Reaction

Temperature
Reflux at 68°C

0°C to Room

Temperature

-78°C to Room

Temperature
Not specified

Reaction Time 20 hours

N-methylation:

12-16h; Nitration:

1-2h; Reduction:

4-6h

1-1.5 hours per

step
Not specified

Typical Yield
Not explicitly

stated

N-methylation:

Not specified;

Nitration: 50-

60%; Reduction:

Not specified

89.9-91.3% (for

an intermediate)

High purity

product

Purity

Assessment

NMR, Mass

Spectrometry,

HPLC

Thin Layer

Chromatography

(TLC)

High-

Performance

Liquid

Chromatography

(HPLC)

Column

chromatography

is avoided
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This section provides a detailed, multi-step protocol for the large-scale synthesis of 6-bromo-1-

methyl-1H-indazole. The procedure begins with the synthesis of the 6-bromo-1H-indazole

intermediate from 4-bromo-2-methylaniline, followed by a regioselective N-methylation.

Step 1: Large-Scale Synthesis of 6-Bromo-1H-
indazole[1]
This protocol is adapted from a documented procedure for the diazotization of 4-bromo-2-

methylaniline followed by cyclization.

1.1. Acetylation of 4-bromo-2-methylaniline:

In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70

L).

Cool the solution and add acetic anhydride (0.109 L) while maintaining the internal

temperature below 40°C.

1.2. Diazotization and Cyclization:

To the reaction mixture from Step 1.1, add potassium acetate (14.6 g) followed by isoamyl

nitrite (0.147 L).

Heat the mixture to reflux at 68°C and maintain this temperature for 20 hours.

After the reaction is complete, cool the mixture to 25°C.

1.3. Work-up and Hydrolysis:

Remove the volatile components from the reaction mixture under vacuum.

Add water to the residue and perform an azeotropic distillation.

Add concentrated hydrochloric acid (total of 500 mL) and heat the mixture to 50-55°C.

1.4. Isolation and Purification:

Cool the acidic mixture to 20°C.
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Adjust the pH to 11 by adding a 50% aqueous solution of sodium hydroxide.

Evaporate the solvent from the resulting mixture.

Slurry the resulting solid with heptane, filter, and dry under vacuum to yield 6-Bromo-1H-

indazole.

Step 2: N-Methylation of 6-Bromo-1H-indazole[2]
This procedure outlines the N-methylation of 6-bromo-1H-indazole, which favors alkylation at

the N1 position under these conditions to yield 6-bromo-1-methyl-1H-indazole.

2.1. Deprotonation:

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under

a nitrogen atmosphere at 0°C, add a solution of 6-bromo-1H-indazole (1.0 eq, from Step 1)

in anhydrous THF dropwise.

Allow the reaction mixture to stir at room temperature for 1 hour.

2.2. Methylation:

Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise.

Let the reaction warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

2.3. Work-up and Isolation:

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous

NH₄Cl solution.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.
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The crude product can be purified by column chromatography or recrystallization to yield

pure 6-bromo-1-methyl-1H-indazole.

Visualized Workflow
The following diagrams illustrate the key synthetic pathways described in this protocol.
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Step 1: Synthesis of 6-Bromo-1H-indazole

Step 2: N-Methylation

4-Bromo-2-methylaniline

Acetylated Intermediate

 Acetic Anhydride,
 Chloroform

6-Bromo-1H-indazole

 K-acetate, Isoamyl Nitrite
 Reflux (68°C)

6-Bromo-1H-indazole

Indazole Anion

 NaH, THF
 0°C to RT

6-Bromo-1-methyl-1H-indazole

 Methyl Iodide
 0°C to RT

Click to download full resolution via product page

Caption: Synthetic workflow for 6-Bromo-1-methyl-1H-indazole.
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Alternative Synthesis of 4-Bromo-5-methyl-1H-indazole

2-Bromo-4-fluorotoluene

2-bromo-6-fluoro-3-methyl-benzaldehyde

 1. LDA, -78°C
 2. DMF

N-((2-bromo-6-fluoro-3-methylphenyl)methylene)methanamine oxide

 Methoxylamine HCl,
 K₂CO₃

4-Bromo-5-methyl-1H-indazole

 Ring Closure

Click to download full resolution via product page

Caption: High-yield pathway for 4-Bromo-5-methyl-1H-indazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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